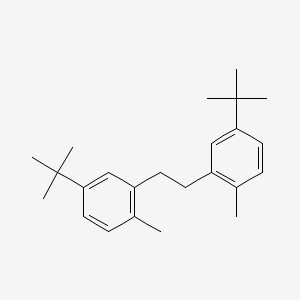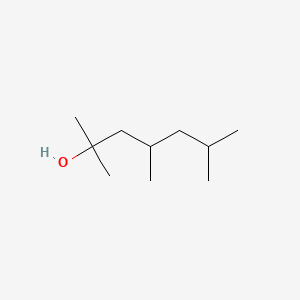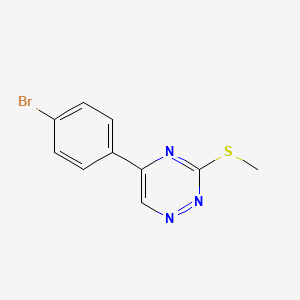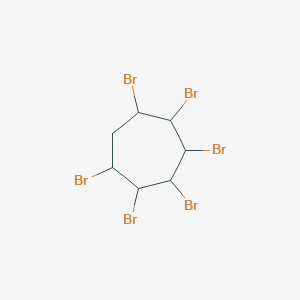![molecular formula C16H14O3 B14481601 1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 71121-93-2](/img/structure/B14481601.png)
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-2,3,7-trioxabicyclo[221]heptane is a unique bicyclic peroxide compound It is characterized by its three oxygen atoms forming a trioxabicyclo structure, with two phenyl groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane can be synthesized through a radical-anion chain mechanism following dissociative electron transfer reduction. The model prostaglandin endoperoxide, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is investigated in N,N-dimethylformamide at a glassy carbon electrode using various electrochemical techniques. Reduction occurs by a concerted dissociative electron transfer mechanism .
Industrial Production Methods
There is limited information on the industrial production methods for this compound. Most of the synthesis methods are laboratory-based and involve specific reaction conditions that may not be easily scalable for industrial production.
化学反応の分析
Types of Reactions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a glassy carbon electrode in N,N-dimethylformamide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 1,3-diphenyl-cyclopentane-cis-1,3-diol and other related compounds.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Limited industrial applications due to the complexity of its synthesis and the specific conditions required for its reactions.
作用機序
The mechanism of action of 1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane involves a radical-anion chain mechanism following dissociative electron transfer reduction. The compound undergoes reduction at a glassy carbon electrode, leading to the formation of a distonic radical-anion intermediate. This intermediate undergoes β-scission fragmentation, resulting in various products .
類似化合物との比較
Similar Compounds
2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl)-: A similar compound with different substituents.
2,2,5,5-tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane: Another trioxabicyclo compound with tetramethyl groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different oxygen arrangement.
Uniqueness
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane is unique due to its specific trioxabicyclo structure and the presence of phenyl groups at the 1 and 4 positions. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for studying radical-anion chain mechanisms and dissociative electron transfer reactions.
特性
CAS番号 |
71121-93-2 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H14O3/c1-3-7-13(8-4-1)15-11-12-16(17-15,19-18-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
BYIABZCENGDXMN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



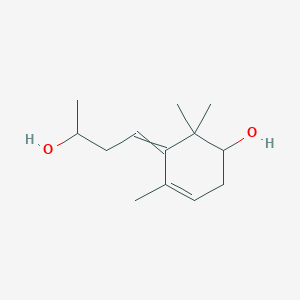


![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
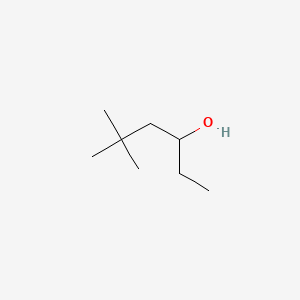

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

